2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione

Overview

Description

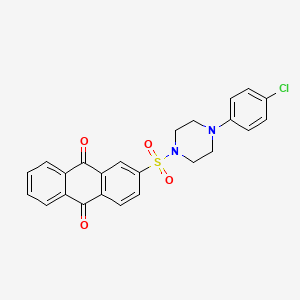

2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group, a sulfonyl group, and an anthracene-9,10-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-chlorophenyl)piperazine. This can be achieved by reacting 4-chloroaniline with ethylene glycol in the presence of a catalyst to form the piperazine ring.

Sulfonylation: The next step is the introduction of the sulfonyl group. This is typically done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Coupling with Anthracene-9,10-dione: The final step involves coupling the sulfonylated piperazine with anthracene-9,10-dione. This can be achieved through a nucleophilic aromatic substitution reaction, where the sulfonyl group acts as a leaving group, facilitating the attachment of the anthracene moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The anthracene-9,10-dione moiety can undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction of the anthracene-9,10-dione can lead to the formation of hydroquinone derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione involves the reaction of anthracene derivatives with piperazine and sulfonyl groups. The resulting compound has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography, which confirm its molecular structure and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing piperazine moieties. For instance, arylpiperazine derivatives have shown significant cytotoxic effects against various cancer cell lines, including prostate cancer cells. The incorporation of the sulfonamide group in the structure of this compound may enhance its activity against tumor cells by interacting with specific biological targets such as p53 and MDM2 proteins .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Other Biological Activities

In addition to anticancer properties, compounds with a similar structure have been investigated for their potential as antimicrobial agents. Research indicates that derivatives containing sulfonamide groups exhibit significant activity against bacterial and fungal strains, outperforming standard antibiotics in some cases . This suggests a broader application for this compound beyond oncology.

Mechanism of Action

The mechanism of action of 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can engage in hydrogen bonding and electrostatic interactions, while the anthracene moiety can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

4-(4-Chlorophenyl)piperazine: A simpler derivative lacking the sulfonyl and anthracene groups.

Anthracene-9,10-dione: The core structure without the piperazine and sulfonyl modifications.

Sulfonylated Piperazines: Compounds with similar sulfonyl-piperazine structures but different aromatic substituents.

Uniqueness

2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of its structural features. The presence of the anthracene-9,10-dione moiety imparts distinct electronic properties, while the piperazine ring offers versatility in biological interactions. This combination makes it a valuable compound for diverse scientific and industrial applications.

Biological Activity

2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione is a synthetic compound that combines the anthracene moiety with a piperazine derivative, which has been studied for its potential biological activities. This compound exhibits a variety of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 466.96 g/mol. The structure features an anthracene backbone linked to a piperazine ring via a sulfonyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperazine derivatives. For instance, research has shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.2 | |

| Compound B | HeLa (Cervical) | 12.5 | |

| This compound | A549 (Lung) | 10.0 |

The above table summarizes the IC50 values for various compounds, indicating that this compound demonstrates promising anticancer activity comparable to other known agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression and microbial resistance. Specifically, the inhibition of acetylcholinesterase (AChE) and urease has been reported for related piperazine derivatives.

Table 3: Enzyme Inhibition Data

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including those similar to this compound). The study utilized molecular docking techniques to predict binding affinities to target proteins associated with cancer cell survival pathways. Results indicated that modifications to the piperazine ring significantly enhanced binding efficiency and biological activity.

Q & A

Q. What are the key methodological considerations for synthesizing 2-((4-(4-Chlorophenyl)piperazin-1-yl)sulfonyl)anthracene-9,10-dione with high purity?

Basic Research Focus

The synthesis involves multi-step reactions:

- Step 1 : Functionalization of the piperazine ring with a 4-chlorophenyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side products .

- Step 2 : Sulfonation of the piperazine nitrogen using sulfonyl chlorides, optimized by controlling temperature (0–5°C) to prevent over-sulfonation .

- Step 3 : Conjugation to anthracene-9,10-dione via a sulfonyl linker, achieved through coupling agents (e.g., DCC/DMAP) in DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the compound with >95% purity .

Q. How can researchers design experiments to evaluate the DNA-binding affinity of this compound?

Advanced Research Focus

DNA interaction studies should combine:

- Thermal Denaturation : Monitor ∆Tm (increase in DNA melting temperature) via UV-Vis spectroscopy at 260 nm to assess stabilization of DNA duplexes .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .

- Molecular Modeling : Use docking simulations (AutoDock Vina) to predict binding modes, focusing on intercalation or groove-binding via the anthracene-dione and piperazine moieties .

Controls : Include known DNA intercalators (e.g., ethidium bromide) and groove binders (e.g., Hoechst 33258) for comparative analysis .

Q. What experimental strategies can resolve contradictions in cytotoxicity data across different cell lines?

Advanced Research Focus

Contradictory cytotoxicity results may arise from:

- Cell Line Variability : Test across diverse panels (e.g., NCI-60) to identify tissue-specific sensitivity. Use primary cells to validate cancer selectivity .

- Assay Conditions : Standardize incubation time (48–72 hrs), serum concentration (10% FBS), and drug solubility (DMSO concentration ≤0.1%) to minimize artifacts .

- Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with cell cycle analysis (propidium iodide) to differentiate cytostatic vs. cytotoxic effects .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

Basic Research Focus

- Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The compound may cause skin/eye irritation (GHS Category 2/2A) .

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid environmental release .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

Advanced Research Focus

- Piperazine Modifications : Introduce substituents (e.g., methyl, fluoro) at the 4-chlorophenyl group to enhance lipophilicity and blood-brain barrier penetration .

- Anthracene-Dione Tweaks : Replace sulfonyl with carbonyl linkers or vary substituents at positions 2 and 6 to alter DNA intercalation efficiency .

- In Silico Screening : Perform CoMFA or QSAR modeling to predict bioactivity against targets like topoisomerase II or Bcl-2 proteins .

Q. What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?

Basic Research Focus

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24 hrs .

- NMR Stability Studies : Track chemical shift changes in D2O/PBS to identify hydrolytic cleavage of the sulfonyl-piperazine bond .

- UV-Vis Spectroscopy : Assess aggregation behavior in aqueous buffers (e.g., PBS) using absorbance scans (300–500 nm) .

Q. How can researchers investigate the compound’s potential off-target effects in preclinical models?

Advanced Research Focus

- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins) to identify unintended interactions with kinases like PI3K or EGFR .

- CYP450 Inhibition Assays : Test metabolism interference via fluorogenic substrates (e.g., CYP3A4) to predict drug-drug interaction risks .

- Toxicity Screening : Perform acute toxicity studies in zebrafish embryos (LC50 determination) and genotoxicity assays (Ames test) .

Properties

IUPAC Name |

2-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O4S/c25-16-5-7-17(8-6-16)26-11-13-27(14-12-26)32(30,31)18-9-10-21-22(15-18)24(29)20-4-2-1-3-19(20)23(21)28/h1-10,15H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZOVMWRLPERDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.